[D-4Aph(CO-NH-OCH3)6]degarelix
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Overview
Description
[D-4Aph(CO-NH-OCH3)6]degarelix is a synthetic peptide derivative drug that acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist. It is primarily used in the treatment of advanced prostate cancer by reducing the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which ultimately leads to testosterone suppression .
Preparation Methods
The synthesis of [D-4Aph(CO-NH-OCH3)6]degarelix involves the incorporation of hydroxy-, methoxy-, and pegylated-urea moieties at specific positions. The synthetic route typically includes the following steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Functional Group Modification: Hydroxy, methoxy, and pegylated-urea groups are introduced at positions 3, 5, 6, and the N-terminus.
Purification: The final compound is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
[D-4Aph(CO-NH-OCH3)6]degarelix undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: Substitution reactions can be used to replace certain groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
[D-4Aph(CO-NH-OCH3)6]degarelix has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to study the role of GnRH receptors in various biological processes.
Medicine: It is primarily used in the treatment of advanced prostate cancer by reducing testosterone levels.
Industry: The compound is used in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
[D-4Aph(CO-NH-OCH3)6]degarelix exerts its effects by binding to GnRH receptors in the pituitary gland. This binding blocks the interaction with GnRH, leading to a reduction in the secretion of LH and FSH. The suppression of these hormones ultimately results in decreased testosterone levels, which is crucial for treating advanced prostate cancer .
Comparison with Similar Compounds
[D-4Aph(CO-NH-OCH3)6]degarelix is unique due to its specific modifications and high affinity for GnRH receptors. Similar compounds include:
[4Aph(CO-NH-OCH3)5]degarelix: This compound has similar modifications but with one less methoxy group.
[4Aph(CO-NH-OH)5]degarelix: This compound incorporates hydroxy groups instead of methoxy groups.
[D-4Aph(CO-NH-(C2H4O)2-C2H5)6]degarelix: This compound includes ethoxy groups instead of methoxy groups.
These compounds share similar mechanisms of action but differ in their specific modifications and affinities for GnRH receptors.
Properties
Molecular Formula |
C83H105ClN18O17 |
---|---|
Molecular Weight |
1662.3 g/mol |
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(methoxycarbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C83H105ClN18O17/c1-46(2)36-61(73(108)92-60(17-10-11-34-87-47(3)4)81(116)102-35-13-18-69(102)80(115)88-48(5)71(85)106)93-75(110)64(39-52-24-31-59(32-25-52)91-83(118)101-119-7)95-77(112)65(40-51-22-29-58(30-23-51)90-72(107)67-43-70(105)100-82(117)99-67)97-79(114)68(45-103)98-78(113)66(42-54-14-12-33-86-44-54)96-76(111)63(38-50-20-27-57(84)28-21-50)94-74(109)62(89-49(6)104)41-53-19-26-55-15-8-9-16-56(55)37-53/h8-9,12,14-16,19-33,37,44,46-48,60-69,87,103H,10-11,13,17-18,34-36,38-43,45H2,1-7H3,(H2,85,106)(H,88,115)(H,89,104)(H,90,107)(H,92,108)(H,93,110)(H,94,109)(H,95,112)(H,96,111)(H,97,114)(H,98,113)(H2,91,101,118)(H2,99,100,105,117)/t48-,60+,61+,62-,63-,64-,65+,66-,67+,68+,69+/m1/s1 |
InChI Key |
GSLYUOBUEBSTPA-BWBLBVTNSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C |
Origin of Product |
United States |
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